molecular formula C31H45FN4O10 B12395847 Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F

Cat. No.: B12395847
M. Wt: 652.7 g/mol
InChI Key: WGJLXPZGHLANRB-FAWUNYRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is a synthetic peptide compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its role as a caspase inhibitor, which makes it valuable in studies related to apoptosis and cell death mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Cbz (carbobenzyloxy) group is used to protect the N-terminal of the peptide, while the OMe (methoxy) groups protect the side chains of glutamic acid and aspartic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

    Biology: Employed in studies of apoptosis and cell death mechanisms due to its role as a caspase inhibitor.

    Medicine: Investigated for its potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily by inhibiting caspase enzymes, which are crucial mediators of apoptosis. By binding to the active site of caspases, Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F prevents the cleavage of caspase substrates, thereby inhibiting the apoptotic process. This inhibition is particularly relevant in research focused on understanding and controlling cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and inhibitory activity. Its fluoromethyl group also enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C31H45FN4O10

Molecular Weight

652.7 g/mol

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1

InChI Key

WGJLXPZGHLANRB-FAWUNYRSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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